molecular formula C18H19N5OS B6449832 1-methyl-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2549054-51-3

1-methyl-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Cat. No. B6449832
CAS RN: 2549054-51-3
M. Wt: 353.4 g/mol
InChI Key: BSIVPXOKYOKWPX-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds with a five-membered C3NS ring. The “1,3-thiazole-4-carbonyl” part of your compound indicates the presence of a thiazole ring. Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure would likely feature a thiazole ring, which contains sulfur and nitrogen atoms. The “octahydropyrrolo[3,4-c]pyrrol-2-yl” part suggests the presence of a pyrrole ring, a five-membered aromatic heterocycle .


Chemical Reactions Analysis

The reactivity of your compound would depend on the specific substituents and conditions. Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure and substituents of your compound. Thiazoles are generally stable compounds and can exhibit varying degrees of solubility depending on their substituents .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Compounds related to the thiazole ring have been found to act as analgesic and anti-inflammatory agents . These compounds could potentially be used in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . They could potentially be used in the development of new antimicrobial and antifungal drugs.

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral activity . This suggests potential applications in the treatment of viral infections.

Diuretic Activity

Compounds related to the thiazole ring have been found to act as diuretics . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Anticonvulsant and Neuroprotective Activity

Thiazole derivatives have been found to exhibit anticonvulsant and neuroprotective activities . These compounds could potentially be used in the treatment of neurological disorders.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown antitumor or cytotoxic activities . This suggests potential applications in cancer treatment.

Antidiabetic Activity

Thiazole derivatives have been found to exhibit antidiabetic activity . This suggests potential applications in the treatment of diabetes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, some thiazole derivatives have been found to exhibit anticancer activity, potentially due to interactions with biological macromolecules .

Safety and Hazards

The safety and hazards would depend on the specific compound and its biological activity. Some thiazole derivatives are biologically active and could be toxic under certain conditions .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. Given the biological activity of many thiazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-21-16-5-3-2-4-14(16)20-18(21)23-8-12-6-22(7-13(12)9-23)17(24)15-10-25-11-19-15/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIVPXOKYOKWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

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